molecular formula C27H21NO2 B14696195 1,1'-[(3-Aminophenyl)methylene]di(naphthalen-2-ol) CAS No. 33871-71-5

1,1'-[(3-Aminophenyl)methylene]di(naphthalen-2-ol)

Cat. No.: B14696195
CAS No.: 33871-71-5
M. Wt: 391.5 g/mol
InChI Key: UGZFAOBYBKYQJF-UHFFFAOYSA-N
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Description

1,1’-[(3-Aminophenyl)methylene]di(naphthalen-2-ol) is a chemical compound that features a unique structure combining naphthalen-2-ol and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(3-Aminophenyl)methylene]di(naphthalen-2-ol) typically involves the reaction of naphthalen-2-ol with an aminophenyl derivative. One common method is the Mannich reaction, which involves the condensation of naphthalen-2-ol, formaldehyde, and an amine. The reaction is usually carried out in a solvent such as methanol, ethanol, or propan-2-ol, with methanol often providing the best results .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Mannich reaction under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reactant concentrations are optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

1,1’-[(3-Aminophenyl)methylene]di(naphthalen-2-ol) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1,1’-[(3-Aminophenyl)methylene]di(naphthalen-2-ol) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-[(3-Aminophenyl)methylene]di(naphthalen-2-ol) involves its interaction with specific molecular targets and pathways. The compound can form strong intramolecular hydrogen bonds, which influence its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[(3-Aminophenyl)methylene]di(naphthalen-2-ol) is unique due to its specific combination of naphthalen-2-ol and aminophenyl groups, which confer distinct chemical and biological properties. Its ability to form strong intramolecular hydrogen bonds and participate in various chemical reactions makes it a valuable compound for research and industrial applications .

Properties

CAS No.

33871-71-5

Molecular Formula

C27H21NO2

Molecular Weight

391.5 g/mol

IUPAC Name

1-[(3-aminophenyl)-(2-hydroxynaphthalen-1-yl)methyl]naphthalen-2-ol

InChI

InChI=1S/C27H21NO2/c28-20-9-5-8-19(16-20)25(26-21-10-3-1-6-17(21)12-14-23(26)29)27-22-11-4-2-7-18(22)13-15-24(27)30/h1-16,25,29-30H,28H2

InChI Key

UGZFAOBYBKYQJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(C3=CC(=CC=C3)N)C4=C(C=CC5=CC=CC=C54)O)O

Origin of Product

United States

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